Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an indolin-1-yl group, a thiazol-2-yl group, and a carbamate moiety, making it a versatile molecule for various applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
The primary target of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is the Toll-like receptor 7 (TLR7) . TLR7 plays a crucial role in the innate immune response to viral pathogens by recognizing specific molecular patterns .
Mode of Action
This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines, such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound can bind to the TLR7 protein with an affinity of 7.06 μM .
Biochemical Pathways
The activation of TLR7 triggers a cascade of immune responses. The secretion of cytokines like IL-12, TNF-α, and IFN-α helps in modulating the immune response against viral infections . These cytokines play a vital role in the immune system’s ability to fight off infections and diseases.
Result of Action
The activation of TLR7 and the subsequent secretion of cytokines result in the suppression of HBV DNA replication . The compound has been shown to significantly suppress HBV DNA replication in both wild and resistant HBV strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of indolin-1-yl derivatives with thiazol-2-yl compounds under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiazole moieties, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one derivatives: These compounds share the indolin-1-yl core and have been studied for their biological activities, including anticancer and enzyme inhibition properties.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.
Carbamate derivatives: These compounds are widely used in medicinal chemistry for their enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its dual role as an enzyme inhibitor and anticancer agent highlights its potential for therapeutic development .
Properties
IUPAC Name |
ethyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-16(21)18-15-17-12(10-23-15)9-14(20)19-8-7-11-5-3-4-6-13(11)19/h3-6,10H,2,7-9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSKHSSITKNZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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